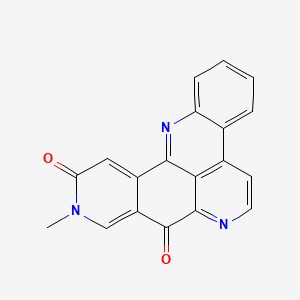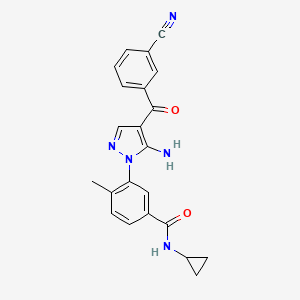
アキュマピモド
概要
説明
アクマピモドは、p38ミトゲン活性化プロテインキナーゼ(MAPK)阻害剤として機能する低分子薬です。 当初はノバルティスファーマAGによって開発され、現在では特に慢性閉塞性肺疾患(COPD)の急性増悪の治療における潜在的な治療用途について調査されています 。 この化合物は臨床試験で有望な結果を示しており、COPD患者の臨床治療の失敗と入院を大幅に削減することが示されています .
科学的研究の応用
Acumapimod has several scientific research applications, including:
Chemistry: Used as a tool compound to study the p38 MAPK pathway and its role in various cellular processes.
Biology: Investigated for its effects on inflammatory cytokine production and signaling pathways.
Medicine: Primarily researched for its potential to treat acute exacerbations of COPD. .
Industry: Potential applications in the development of new therapeutic agents targeting inflammatory diseases.
作用機序
アクマピモドは、炎症性サイトカインの調節に関与する重要なシグナル伝達経路であるp38 MAPK経路を阻害することで効果を発揮します。 p38 MAPKを阻害することにより、アクマピモドは炎症性サイトカインの産生を抑制し、炎症とその関連する症状を軽減します 。 アクマピモドの分子標的には、MAPKファミリーのp38αおよびp38βアイソフォームが含まれます .
将来の方向性
生化学分析
Biochemical Properties
Acumapimod plays a significant role in biochemical reactions as it acts as an inhibitor of the p38 MAPK . This kinase is a key signaling pathway involved in the regulation of inflammatory cytokines .
Cellular Effects
The cellular effects of Acumapimod are primarily related to its role as a p38 MAPK inhibitor . It is suggested that Acumapimod could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Detailed information about its effects on various types of cells and cellular processes is currently limited .
Molecular Mechanism
As a p38 MAPK inhibitor, it is likely to exert its effects at the molecular level by binding to and inhibiting this kinase, thereby affecting the regulation of inflammatory cytokines .
Temporal Effects in Laboratory Settings
Information on the temporal effects of Acumapimod in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently limited .
Metabolic Pathways
Acumapimod is metabolized primarily by cytochrome P450 3A4 (CYP3A4) and is a P-glycoprotein (P-gp) substrate . Detailed information about the metabolic pathways that Acumapimod is involved in, including any enzymes or cofactors that it interacts with, is currently limited .
準備方法
アクマピモドの合成には、重要な中間体の形成と最終的なカップリング反応を含むいくつかのステップが含まれます。 詳細な合成経路と反応条件は、機密情報であり、公的文献では完全に開示されていません。 この化合物は、ピラゾール環の形成とそれに続く目的の分子構造を得るための官能基化を含む一連の化学反応によって合成されることが知られています .
化学反応の分析
アクマピモドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化されて酸化誘導体を形成する可能性があります。
還元: 還元反応は、分子内の特定の官能基を修飾するために実行できます。
置換: アクマピモドは、特に芳香環において、さまざまな置換基を導入するために置換反応を起こす可能性があります。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます.
科学研究アプリケーション
アクマピモドは、以下を含むいくつかの科学研究アプリケーションを持っています。
類似化合物との比較
アクマピモドは、その特定の分子構造と薬物動態特性により、p38 MAPK阻害剤の中でユニークです。 類似の化合物には、以下が含まれます。
SB203580: 異なる化学構造とわずかに異なる薬理学的プロファイルを持つ別のp38 MAPK阻害剤。
VX-702: 炎症性疾患の治療における潜在的な用途について調査されているp38 MAPK阻害剤。
BIRB 796: 異なる化学構造と作用機序を持つ強力なp38 MAPK阻害剤.
アクマピモドは、経口バイオアベイラビリティとCOPD増悪の軽減における特定の有効性により際立っており、さらなる開発のための有望な候補となっています .
特性
IUPAC Name |
3-[5-amino-4-(3-cyanobenzoyl)pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-13-5-6-16(22(29)26-17-7-8-17)10-19(13)27-21(24)18(12-25-27)20(28)15-4-2-3-14(9-15)11-23/h2-6,9-10,12,17H,7-8,24H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUSQKZDZHAAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C(=C(C=N3)C(=O)C4=CC=CC(=C4)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836683-15-9 | |
| Record name | Acumapimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0836683159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acumapimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACUMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F16KW647L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



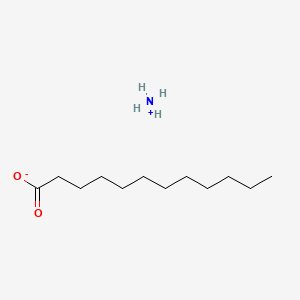
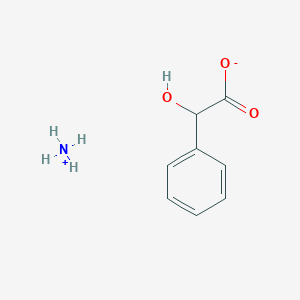
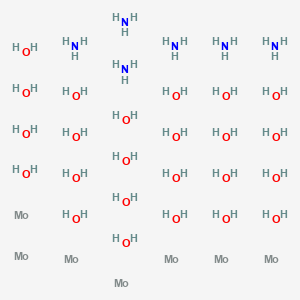
![ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide](/img/structure/B1664928.png)
![trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide](/img/structure/B1664931.png)
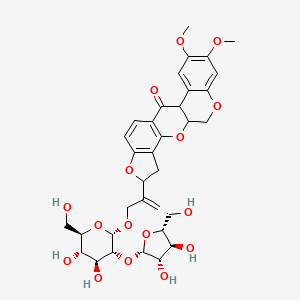
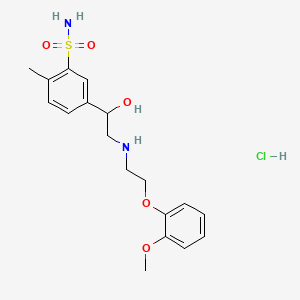
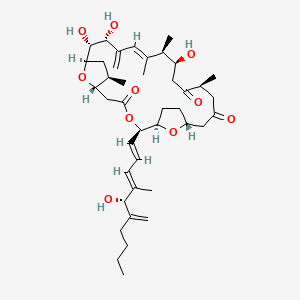
![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)

